N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a complex organic compound known for its potential applications in various scientific fields. It consists of a pyrazolopyrimidine core substituted with a piperidine ring and a thiophene group, along with a methylsulfanyl moiety. The intricate structure of this compound contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This is followed by the introduction of the piperidine and thiophene groups through nucleophilic substitution reactions. Key steps often include cyclization, sulfonation, and amination reactions under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods:
In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions, including temperature, pressure, solvent selection, and catalyst use. Automation and continuous flow techniques can enhance the efficiency and reproducibility of the synthesis process, making large-scale production feasible.
Chemical Reactions Analysis
Types of Reactions:
N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazolopyrimidine core or the thiophene ring can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reactions are typically carried out under controlled temperatures and pH to ensure specificity and high yield.
Major Products:
Scientific Research Applications
N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide has been explored for its applications in various fields:
Chemistry: As a versatile intermediate in organic synthesis, it facilitates the creation of complex molecules for material science and pharmaceuticals.
Biology: It shows potential as a biological probe due to its ability to interact with specific enzymes or receptors.
Medicine: Preliminary studies suggest its potential use in drug discovery, particularly as a candidate for treating specific diseases due to its unique structural features.
Industry: It can be used in the development of advanced materials, such as polymers or nanomaterials, due to its multifaceted chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The pyrazolopyrimidine core is known for its ability to bind to ATP-binding sites, modulating enzyme activity. Additionally, the piperidine ring enhances membrane permeability, allowing the compound to access intracellular targets. The thiophene group contributes to its binding affinity and specificity, facilitating interactions with particular biological pathways.
Comparison with Similar Compounds
Comparison with structurally similar compounds, such as other pyrazolopyrimidines or piperidine-containing molecules, highlights the unique features of N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide. While many pyrazolopyrimidines are known for their kinase inhibition properties, the addition of the thiophene and piperidine groups in this compound enhances its selectivity and bioavailability.
List of Similar Compounds:
Pyrazolopyrimidine derivatives (e.g., some kinase inhibitors)
Piperidine-substituted compounds (e.g., piperidine-based drugs)
Thiophene-containing molecules (e.g., thiophene-based antifungal agents)
Each of these similar compounds may share some biological activities or chemical properties, but the combination of features in this compound sets it apart for specific applications.
There you go! A deep dive into the wonders of this compound. What do you think?
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS2/c1-27-19-22-17(24-8-3-2-4-9-24)15-13-21-25(18(15)23-19)10-7-20-16(26)12-14-6-5-11-28-14/h5-6,11,13H,2-4,7-10,12H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABVFGBYXVFVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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